molecular formula C12H17NO4S2 B1330636 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 4703-33-7

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B1330636
CAS No.: 4703-33-7
M. Wt: 303.4 g/mol
InChI Key: WURIPAYKVUIDHJ-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H17NO4S2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis Approaches : D. Lomov (2019) developed two alternative approaches for the synthesis of a similar compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These approaches provide process-oriented methods that can potentially be applied to the synthesis of related compounds like 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (D. Lomov, 2019).

Chemical Reactions and Properties

  • Sulfonation Techniques : H. Fan (1990) highlighted the use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, which suggests that techniques involving sulfonation could be relevant for the manipulation of this compound (H. Fan, 1990).
  • Copolymerization Studies : Y. Şahin, K. Pekmez, and A. Yildiz (2002) investigated the effects of aminobenzenesulfonic acids on the electropreparation and properties of polyaniline, indicating that similar acids could be studied for their copolymerization potential and electrochemical properties (Y. Şahin et al., 2002).

Catalytic and Synthetic Applications

  • Catalytic Applications in Alcohol Oxidation : S. Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, suggesting a potential area of application for related sulfonic acids in catalysis (S. Hazra et al., 2015).
  • Photodecomposition Studies : C. Chignell et al. (1980) examined the photodecomposition of sulfanilamide and related compounds, indicating that studies of the photodecomposition of similar sulfonic acid compounds could be relevant (C. Chignell et al., 1980).

Desulfurization Processes

  • Desulfurization in Diesel Fuel : Hongshuai Gao et al. (2010) demonstrated the use of Bronsted acidic ionic liquids for the desulfurization of diesel, which could be applicable for exploring the desulfurization potential of related sulfonic acids (Hongshuai Gao et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIPAYKVUIDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-33-7
Record name 4703-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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